8-Methoxy-2-methyl-4(3H)-quinazolinone

PARP inhibition DNA repair Cancer research

Essential PARP inhibitor with an IC50 of 0.78 μM for benchmarking novel inhibitors and probing N3-H binding. Distinct 8-methoxy profile offers >128-fold higher activity than N3-methylated analogs. Direct precursor to potent 8-hydroxy NU1025 (IC50 0.40 μM). Ideal for controlled SAR analyses and demethylation-based medicinal chemistry.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 90915-45-0
Cat. No. B019152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-methyl-4(3H)-quinazolinone
CAS90915-45-0
Synonyms8-Methoxy-2-methyl-4(1H)-quinazolinone; 
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OC)C(=O)N1
InChIInChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13)
InChIKeyZWCBMSNYXIFTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2-methyl-4(3H)-quinazolinone (CAS 90915-45-0): A Structurally Defined Quinazolinone for PARP Research and Chemical Biology


8-Methoxy-2-methyl-4(3H)-quinazolinone (CAS 90915-45-0) is a heterocyclic compound belonging to the quinazolin-4(3H)-one class, characterized by a methoxy group at the 8-position and a methyl group at the 2-position [1]. It is a white solid with a molecular weight of 190.20 g/mol (C10H10N2O2), soluble in dichloromethane, ethanol, and methanol [1]. The compound is primarily utilized as a research tool in the study of poly(ADP-ribose) polymerase (PARP) inhibition and as a synthetic intermediate in medicinal chemistry programs targeting DNA repair pathways [2].

Procurement Alert: Why In-Class Quinazolinones Cannot Replace 8-Methoxy-2-methyl-4(3H)-quinazolinone Without Quantitative Validation


The quinazolin-4(3H)-one scaffold exhibits highly nuanced structure-activity relationships (SAR) that preclude simple substitution of one analog for another [1]. Even subtle modifications to the 8-position or the N3-methylation status dramatically alter PARP inhibitory potency, with 8-methoxy substitution conferring a distinct activity profile compared to 8-hydroxy, 8-methyl, or unsubstituted analogs [1]. Furthermore, the compound serves as a critical synthetic precursor for generating the more potent 8-hydroxy derivatives via demethylation, a transformation not universally applicable to other in-class compounds [1]. Therefore, procurement decisions based solely on scaffold similarity, without reference to quantitative comparative data, risk introducing uncontrolled variability in biological assays or synthetic routes.

Quantitative Comparative Evidence for 8-Methoxy-2-methyl-4(3H)-quinazolinone (CAS 90915-45-0)


PARP Inhibitory Activity: 2-Fold Less Potent than 8-Methyl Analog in Head-to-Head Comparison

8-Methoxy-2-methylquinazolinone (compound 15) exhibited an IC50 of 0.78 μM against PARP in permeabilized L1210 murine leukemia cells, which is exactly 2-fold less potent than its 8-methyl counterpart (compound 14, IC50 = 0.39 μM) [1]. This direct, head-to-head comparison demonstrates that replacing the 8-methoxy group with a methyl group enhances potency by a factor of two in this assay system [1].

PARP inhibition DNA repair Cancer research

PARP Inhibitory Activity: Approximately 2-Fold Less Potent than 8-Hydroxy Analog (NU1025)

The target compound (IC50 = 0.78 μM) was approximately 2-fold less active than the 8-hydroxy analog 8-hydroxy-2-methylquinazolinone (NU1025, compound 6, IC50 = 0.40 μM) in the same permeabilized L1210 cell assay [1]. The authors explicitly note that '8-Methoxy-2-methylquinazolinone 15 was approximately 2-fold less active than 6 and 14, suggesting that the isosteric 8-hydroxyl and 8-methyl substituents are better accommodated within the active site of the enzyme than the bulkier 8-methoxy group' [1].

PARP inhibition DNA repair Chemopotentiation

Essential N3-H Hydrogen for PARP Inhibition: >128-Fold Difference vs. N3-Methylated Analog

N3-Methylation of 8-methoxy-2-methylquinazolinone (compound 15) to yield the control compound 42 resulted in a complete loss of PARP inhibitory activity, with an IC50 > 100 μM [1]. In contrast, the parent compound 15 exhibits an IC50 of 0.78 μM [1]. This represents a >128-fold difference in potency, conclusively demonstrating that the free N3-H hydrogen bond donor is critical for PARP inhibition [1].

PARP inhibition Structure-activity relationship Medicinal chemistry

2-Methyl Substitution Confers Superior PARP Potency Over 2-Phenyl Analogs (Class-Level Trend)

Across the series of 8-substituted quinazolinones, 2-phenylquinazolinones were consistently less potent than the corresponding 2-methylquinazolinones [1]. This class-level SAR indicates that 8-methoxy-2-methylquinazolinone will exhibit greater PARP inhibitory activity than its 2-phenyl counterpart, although a direct comparison between the 8-methoxy-2-methyl and 8-methoxy-2-phenyl derivatives is not provided. For instance, the 8-methyl-2-phenyl analog (compound 16) showed an IC50 of 0.87 μM, which is higher than the 0.39-0.78 μM range observed for 2-methyl analogs [1].

PARP inhibition Quinazolinone SAR Medicinal chemistry

Synthetic Utility: Direct Precursor to 8-Hydroxyquinazolinones via Demethylation

8-Methoxy-2-methylquinazolinone serves as the direct synthetic precursor to the corresponding 8-hydroxy derivative (NU1025) through demethylation using boron tribromide (BBr3) [1]. This transformation is not a general property of all quinazolinones; the presence of the 8-methoxy group is a prerequisite for this specific functional group interconversion [1]. The 8-hydroxy compound (IC50 = 0.40 μM) is approximately 2-fold more potent as a PARP inhibitor than the 8-methoxy precursor [1].

Synthetic chemistry Quinazolinone derivatization Medicinal chemistry

Baseline PARP Inhibitory Potency: A Clear Reference Point Against Unsubstituted Quinazolinone

The simple, unsubstituted quinazolin-4(3H)-one (QN) exhibits an IC50 of 15.8 μM against PARP in the same assay system [1]. In comparison, 8-methoxy-2-methylquinazolinone (IC50 = 0.78 μM) is approximately 20-fold more potent [1]. This comparison highlights the profound impact of the 8-methoxy and 2-methyl substitutions on PARP inhibitory activity, establishing the target compound as a functionalized analog with significantly enhanced potency over the core scaffold.

PARP inhibition Quinazolinone SAR Reference compound

Validated Research and Industrial Application Scenarios for 8-Methoxy-2-methyl-4(3H)-quinazolinone


Moderate-Potency PARP Inhibitor for Mechanistic and Control Studies

8-Methoxy-2-methyl-4(3H)-quinazolinone is ideally suited for experiments requiring a PARP inhibitor of defined, moderate potency. With an IC50 of 0.78 μM, it serves as a useful reference compound for benchmarking novel inhibitors and for studies where maximum PARP inhibition is not desired (e.g., to examine partial enzyme inhibition effects) [1]. Its activity is significantly less than the highly potent 8-methyl analogs (IC50 0.13-0.27 μM) but substantially greater than the unsubstituted quinazolinone (IC50 15.8 μM) [1].

Synthetic Intermediate for the Preparation of the Potent PARP Inhibitor NU1025

This compound is a direct precursor to 8-hydroxy-2-methylquinazolinone (NU1025), a more potent PARP inhibitor (IC50 = 0.40 μM) with demonstrated chemopotentiation and radiopotentiation activity in L1210 cells [1]. Demethylation with BBr3 cleanly yields the 8-hydroxy derivative, making the 8-methoxy compound a valuable starting material for medicinal chemistry programs targeting DNA repair pathways [1].

Structure-Activity Relationship (SAR) Studies on 8-Substituted Quinazolinones

The compound provides a critical data point for SAR analyses exploring the effect of 8-position substituents on PARP inhibition. Direct comparative data show that the 8-methoxy group confers approximately 2-fold lower potency than the 8-hydroxy and 8-methyl groups [1]. This information is essential for computational modeling and for guiding the design of next-generation quinazolinone-based PARP inhibitors [1].

N3-H Hydrogen Bond Donor Requirement Studies

The stark >128-fold difference in activity between 8-methoxy-2-methylquinazolinone (IC50 = 0.78 μM) and its N3-methylated analog (IC50 > 100 μM) makes this compound an essential tool for investigating the role of the N3-H hydrogen bond donor in PARP inhibition [1]. It can be used as a positive control in experiments designed to probe binding interactions at the PARP active site [1].

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